molecular formula C10H11N3O B13918675 6-amino-3,5-dimethylquinazolin-4(3H)-one

6-amino-3,5-dimethylquinazolin-4(3H)-one

Cat. No.: B13918675
M. Wt: 189.21 g/mol
InChI Key: CMRLGPLRGNKQGI-UHFFFAOYSA-N
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Description

6-amino-3,5-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,5-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylanthranilic acid with formamide under acidic conditions to form the quinazolinone core. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-amino-3,5-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazolinones, while reduction may produce aminoquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-3,5-dimethylquinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    6-aminoquinazolin-4(3H)-one: Lacks the methyl groups, which may affect its biological activity and chemical reactivity.

    3,5-dimethylquinazolin-4(3H)-one: Lacks the amino group, which may alter its interaction with biological targets.

    6-chloro-3,5-dimethylquinazolin-4(3H)-one: The chloro group may provide different reactivity and biological properties.

Uniqueness

6-amino-3,5-dimethylquinazolin-4(3H)-one is unique due to the presence of both amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6-amino-3,5-dimethylquinazolin-4-one

InChI

InChI=1S/C10H11N3O/c1-6-7(11)3-4-8-9(6)10(14)13(2)5-12-8/h3-5H,11H2,1-2H3

InChI Key

CMRLGPLRGNKQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)N(C=N2)C)N

Origin of Product

United States

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